molecular formula C21H22N4O3S B2898680 N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898624-42-5

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2898680
CAS No.: 898624-42-5
M. Wt: 410.49
InChI Key: VZYJKLAVSORLQO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22N4O3S
  • Molecular Weight : 410.49 g/mol
  • CAS Number : 905780-76-9

The structure includes a triazine ring which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds containing triazine moieties exhibit significant anticancer properties. For instance:

  • A related compound demonstrated cytotoxic activity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity due to increased electron density, which is crucial for interaction with cellular targets .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells.
  • Disruption of Cellular Signaling Pathways : It may interfere with pathways that promote cell survival and proliferation .

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of various triazine derivatives including our compound, it was found that:

  • The compound exhibited selective cytotoxicity against breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cell lines.
  • The IC50 values ranged from 27.6 μM to 43 μM depending on the structural modifications present in the derivatives tested .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that:

  • Substitutions on the phenyl ring significantly affected biological activity.
  • The presence of methoxy and dimethyl groups was correlated with enhanced potency against tumor cells .

Data Summary

Biological Activity IC50 Value (µM) Cell Line Reference
Cytotoxicity27.6MDA-MB-231
Cytotoxicity43A549
Anticancer ActivityVariableVarious Cancer Lines

Scientific Research Applications

Medicinal Chemistry

The compound's structure, which includes a benzothiazole moiety, positions it as a promising candidate in the development of novel therapeutic agents. Benzothiazoles are known for their diverse biological activities, including:

  • Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of the cell cycle. Studies indicate that derivatives of benzothiazole can inhibit tubulin polymerization, which is critical for cancer cell division .
  • Neuroprotective Effects : Some benzothiazole derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease. They may act by inhibiting acetylcholinesterase, an enzyme associated with cognitive decline .

Antimicrobial Activity

Research has demonstrated that (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BBacillus cereus12
Compound CEscherichia coliNo activity
Compound DPseudomonas aeruginosaNo activity

These findings suggest that the compound could be further explored for its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant properties of the compound have also been investigated. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

SampleConcentration (mg/mL)% InhibitionIC50 (mg/mL)
Sample A100750.5
Sample B100600.8
Sample C100451.2

The results indicate that certain derivatives exhibit substantial free radical scavenging abilities, highlighting their potential therapeutic applications in oxidative stress-related conditions .

Case Study: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines such as HeLa and MCF-7. The results revealed that some compounds exhibited IC50 values in the micromolar range, indicating significant anticancer potential. For example, one derivative demonstrated an IC50 value of approximately 5 µM against HeLa cells, suggesting a strong inhibitory effect on cell proliferation .

Case Study: Neuroprotective Action

Another investigation focused on the neuroprotective effects of related benzothiazole compounds in models of amyotrophic lateral sclerosis (ALS). The study found that these compounds could reduce neuronal cell death and improve motor function in treated models, suggesting their applicability in neurodegenerative disease therapies .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-8-14(2)10-16(9-13)22-19(26)12-29-21-23-20(27)18(24-25-21)11-15-4-6-17(28-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYJKLAVSORLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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